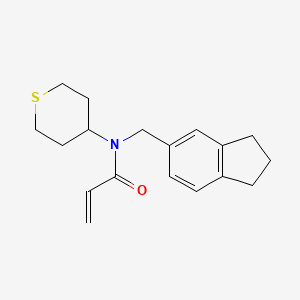
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is not fully understood, but it is believed to act by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a role in the production of pro-inflammatory cytokines. By inhibiting NF-κB, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of the immune response: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to modulate the immune response by reducing the activation of immune cells such as T cells and macrophages.
3. Reduction of inflammation: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. High potency: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be highly potent, meaning that it can be used at low concentrations.
2. Selectivity: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to be selective for NF-κB, meaning that it does not affect other transcription factors.
3. Stability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is stable under a variety of conditions, making it suitable for use in lab experiments.
Some of the limitations of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A include:
1. Limited solubility: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited availability: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound and may not be readily available for use in some labs.
3. Lack of clinical data: While N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has shown promise in animal models, there is limited clinical data on its efficacy and safety in humans.
将来の方向性
There are a number of future directions for research on N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in humans.
2. Combination therapy: N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be used in combination with other drugs to enhance its therapeutic effects.
3. Alternative delivery methods: The limited solubility of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A may be overcome by developing alternative delivery methods such as nanoparticles or liposomes.
4. Investigation of other disease states: Further investigation is needed to determine the potential of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A in other disease states, such as cancer or autoimmune diseases.
In conclusion, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A is a synthetic compound with promising anti-inflammatory and immunomodulatory properties. While there is still much to be learned about its mechanism of action and potential therapeutic applications, N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A represents a promising area of research for the treatment of inflammatory diseases.
合成法
The synthesis of N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A involves a multi-step process that begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of the corresponding acid chloride, which is then reacted with thian-4-ylamine to yield the desired product. The final step involves the addition of prop-2-enamide to the indene ring system.
科学的研究の応用
N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of disease states. Some of the areas of research include:
1. Inflammatory Bowel Disease (IBD): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have anti-inflammatory effects in animal models of IBD, making it a promising candidate for the treatment of this disease.
2. Rheumatoid Arthritis (RA): Studies have shown that N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A can suppress the production of pro-inflammatory cytokines in RA patients, indicating its potential as a therapeutic agent.
3. Multiple Sclerosis (MS): N-(2,3-Dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide A has been shown to have immunomodulatory effects in animal models of MS, suggesting its potential as a treatment for this disease.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-(thian-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-2-18(20)19(17-8-10-21-11-9-17)13-14-6-7-15-4-3-5-16(15)12-14/h2,6-7,12,17H,1,3-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOABMVUSQJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC2=C(CCC2)C=C1)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)
![rac-[(2R,4R)-2-methylpiperidin-4-yl]methanol hydrochloride, cis](/img/no-structure.png)
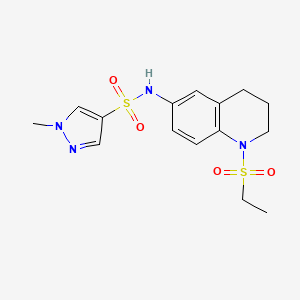
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2849928.png)


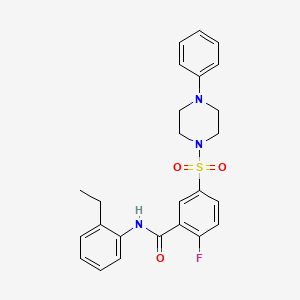
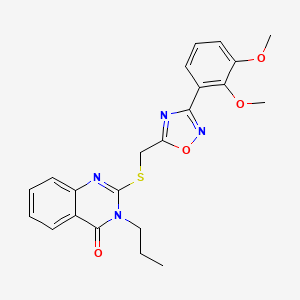
![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)
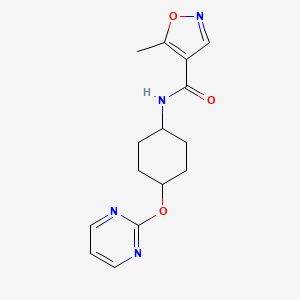
![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)
![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)